molecular formula C15H24O2 B083620 2,2-Bis(3,4-epoxycyclohexyl)propane CAS No. 14513-43-0

2,2-Bis(3,4-epoxycyclohexyl)propane

Cat. No. B083620
CAS RN: 14513-43-0
M. Wt: 236.35 g/mol
InChI Key: HVMHLMJYHBAOPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-Bis(3,4-epoxycyclohexyl)propane involves cationic ring-opening polymerization of cyclic ethers . Two di-functional monomers, 2,2-bis-(3,4-epoxycyclohexyl)-propane (CADE-1) and 3,3’-bicyclohexene-3,3’,4,4’-diepoxide (CADE-2), were selected as candidates for no-ester monomers and their reactivity in the photo-initiated cationic polymerization was investigated .


Molecular Structure Analysis

The molecular formula of 2,2-Bis(3,4-epoxycyclohexyl)propane is C15H24O2 . The structure of the compound was characterized by elemental analysis, IR, 1H-NMR and MS .


Chemical Reactions Analysis

The chemical reactions of 2,2-Bis(3,4-epoxycyclohexyl)propane involve cationic ring-opening polymerization of cyclic ethers . The reactivity of the compound in photo-initiated cationic polymerization was investigated .


Physical And Chemical Properties Analysis

2,2-Bis(3,4-epoxycyclohexyl)propane is a colorless and odorless liquid that is soluble in organic solvents and has a high boiling point. The molecular weight of the compound is 236.35 g/mol .

Scientific Research Applications

  • Dental Composite Materials : One application involves the use of 2,2-Bis(3,4-epoxycyclohexyl)propane in dental composites. A study found that mixing it with hydrophobic low viscosity CH3Bis-GMA comonomers improved properties such as polymerization shrinkage, water sorption, and extent of polymerization in dental composites, offering a better alternative to TEGDMA (Pereira, Nunes, & Kalachandra, 2002).

  • Bioremediation of Environmental Pollutants : Another research highlighted the potential role of laccase in the bioremediation of Bisphenol A (a derivative of 2,2-Bis(3,4-epoxycyclohexyl)propane) in non-aqueous systems. This process could be significant in addressing environmental pollution due to the high hydrophobicity of compounds like Bisphenol A (Chhaya & Gupte, 2013).

  • Endocrine-Disruptive Effects in Aquatic Environments : A study focused on the endocrine-disruptive effects of Bisphenol A, primarily used in epoxy resins and polycarbonate plastics, on aquatic organisms. This research is crucial for understanding the environmental impact of chemicals derived from 2,2-Bis(3,4-epoxycyclohexyl)propane (Kang, Aasi, & Katayama, 2007).

  • Cationic Photopolymerization for Microelectronics and Optoelectronics : The synthesis and cationic photopolymerization of bis(2,3-epoxycyclohexyl) were studied, focusing on its application in microelectronic and optoelectronic packaging. The study provides insights into manipulating the photopolymerization rate and modifying epoxy resin properties for these applications (Wang, Lin, & Liu, 2009).

  • Allergic Reactions in Occupational Settings : Occupational contact allergy to epoxy methacrylate derivatives of 2,2-Bis(3,4-epoxycyclohexyl)propane, such as Bis-EMA, has been reported, particularly in dental personnel and those exposed to certain adhesives and coatings. This study contributes to occupational health and safety in industries using these compounds (Aalto-Korte, Pesonen, & Henriks-Eckerman, 2013).

  • Mechanisms of Action and Health Impacts : Research on the in vitro mechanisms of action of Bisphenol A revealed its diverse impacts on reproductive and developmental health in wildlife and laboratory animal models. This underscores the importance of understanding the health implications of chemicals derived from 2,2-Bis(3,4-epoxycyclohexyl)propane (Wetherill et al., 2007).

properties

IUPAC Name

3-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-yl]-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-15(2,9-3-5-11-13(7-9)16-11)10-4-6-12-14(8-10)17-12/h9-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMHLMJYHBAOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC2C(C1)O2)C3CCC4C(C3)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

208532-77-8
Record name 7-Oxabicyclo[4.1.0]heptane, 3,3′-(1-methylethylidene)bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208532-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60464422
Record name 2,2-Bis(3,4-epoxycyclohexyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(3,4-epoxycyclohexyl)propane

CAS RN

14513-43-0
Record name 2,2-Bis(3,4-epoxycyclohexyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14513-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(3,4-epoxycyclohexyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Oxabicyclo[4.1.0]heptane, 3,3'-(1-methylethylidene)bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Sasaki - Progress in organic coatings, 2007 - Elsevier
In the cationic ring-opening polymerization of cyclic ethers, three major factors, ie ring strain, basicity and steric hindrance, are known to govern the reactivity. Considering from these …
Number of citations: 30 www.sciencedirect.com
H Sasaki - radtech.org
UV-cationic-curing, based on the photo-generation of acid by and consecutive cationic polymerization, was first proposed in 1970’s (1). Since then, wide variety of cationically …
Number of citations: 3 radtech.org
佐々木裕 - 高分子学会予稿集第53 回高分子討論会, 2004 - jstage.jst.go.jp
光カチオン重合型材料として使用されている 3, 4-epoxycyclohexyl-3′, 4′-epoxy-cyclohexane-carboxylate (ECC) のカチオン重合において, エステル基が重合速度を低下させる事および…
Number of citations: 0 www.jstage.jst.go.jp

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